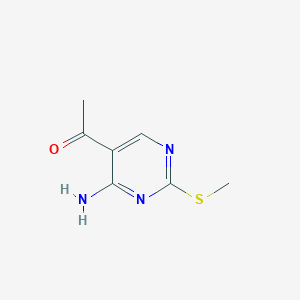

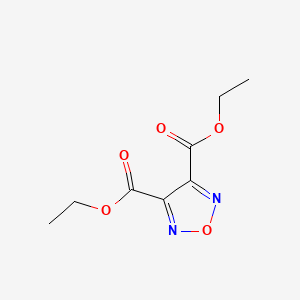

1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone (AMSPE) is a pyrimidine-based compound with a variety of biological activities. It has been found to have antimicrobial, antifungal, and antioxidant activities, as well as the potential to inhibit the growth of cancer cells. AMSPE has been studied for its potential to be used in the treatment of various diseases, including cancer and diabetes.

Applications De Recherche Scientifique

Chemical Structure and Polymorphism

- Benzylation and Nitrosation of Pyrimidine Derivatives : Research indicates that derivatives of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound structurally similar to 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone, can crystallize in multiple polymorphic forms. These forms are linked by hydrogen bonds and aromatic pi-pi interactions, demonstrating the compound's potential in crystallography and material science (Glidewell, Low, Marchal, & Quesada, 2003).

Synthesis of Novel Compounds

- Heterocyclic Synthesis with Thioxopyrimidine : The compound 1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone, which shares a core structure with the query compound, has been synthesized and used to create novel chalcone dyes. These dyes demonstrate varied hues when applied to polyester fibers, indicating applications in material dyeing and textile engineering (Ho & Yao, 2013).

Medicinal Chemistry and Drug Synthesis

- Process Development in Antifungal Agents : In the synthesis of voriconazole, a broad-spectrum antifungal, a similar pyrimidine derivative is used. This showcases the compound's utility in the development of pharmaceuticals, particularly in establishing stereochemistry crucial for drug effectiveness (Butters et al., 2001).

Antibacterial Applications

- Novel Pyrimidines with Antibacterial Activity : Compounds structurally akin to 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone have been synthesized and tested for antibacterial properties against both Gram-positive and Gram-negative bacteria. This indicates potential applications in the development of new antibacterial agents (Salahuddin, Kakad, & Shantakumar, 2009).

Chemical Transformations and Reactions

- Domino Reactions with Pyrazoles : A compound containing a methylsulfanyl pyrimidine moiety undergoes a domino reaction, leading to the formation of substituted pyrazoles. This study highlights the compound's reactivity and its role in chemical synthesis (Erkin & Ramsh, 2014).

Synthesis of Novel Heterocyclic Compounds

- Novel Heterocyclic Compound Synthesis : The synthesis of new pyrimidine derivatives, including selanyl derivatives, using methylsulfanyl-pyrimidines, underscores the compound's versatility in creating diverse heterocyclic structures (Alshahrani et al., 2018).

Propriétés

IUPAC Name |

1-(4-amino-2-methylsulfanylpyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXVSVNJQPKFPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

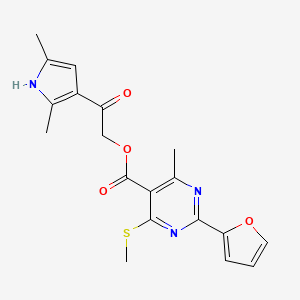

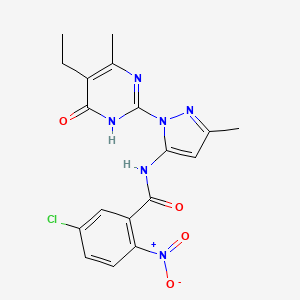

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

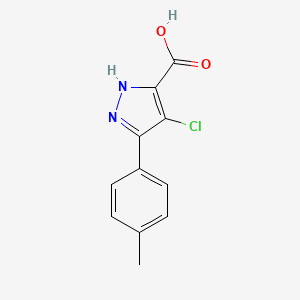

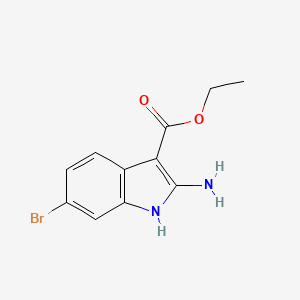

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)

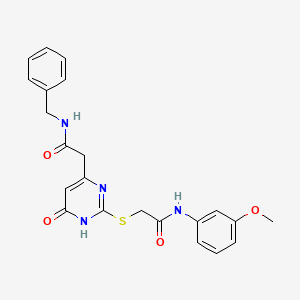

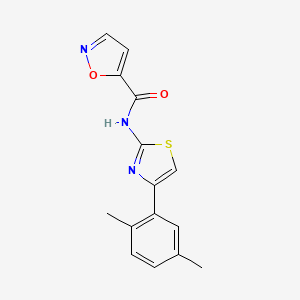

![7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2631547.png)

![3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2631549.png)